BDN

Description

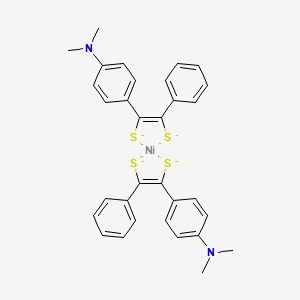

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

38465-55-3 |

|---|---|

Molecular Formula |

C32H30N2NiS4-4 |

Molecular Weight |

629.6 g/mol |

IUPAC Name |

1-[4-(dimethylamino)phenyl]-2-phenylethene-1,2-dithiolate;nickel |

InChI |

InChI=1S/2C16H17NS2.Ni/c2*1-17(2)14-10-8-13(9-11-14)16(19)15(18)12-6-4-3-5-7-12;/h2*3-11,18-19H,1-2H3;/p-4 |

InChI Key |

LDYCDKFAGIOUDE-UHFFFAOYSA-J |

SMILES |

CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Ni] |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Ni] |

Origin of Product |

United States |

Foundational & Exploratory

what is the role of BDNF in adult neurogenesis

An In-depth Technical Guide on the Role of Brain-Derived Neurotrophic Factor (BDNF) in Adult Neurogenesis

Introduction

Adult neurogenesis, the process of generating new neurons from neural stem cells (NSCs) in the adult brain, is a critical component of neural plasticity and cognitive function. This phenomenon primarily occurs in two specialized niches: the subventricular zone (SVZ) of the lateral ventricles and the subgranular zone (SGZ) of the dentate gyrus in the hippocampus. The regulation of adult neurogenesis is a complex interplay of intrinsic and extrinsic factors, with Brain-Derived Neurotrophic Factor (BDNF) emerging as a pivotal signaling molecule. This guide provides a comprehensive overview of the multifaceted role of BDNF in adult neurogenesis, detailing its molecular mechanisms, signaling pathways, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and professionals in the field of drug development.

The Molecular Landscape: BDNF and Its Receptors

BDNF is a member of the neurotrophin family of growth factors. It is initially synthesized as a precursor protein, proBDNF, which is then proteolytically cleaved to produce the mature BDNF protein[1]. The biological effects of both proBDNF and mature BDNF are mediated through their interaction with two distinct types of cell surface receptors: the high-affinity Tropomyosin receptor kinase B (TrkB) and the low-affinity p75 neurotrophin receptor (p75NTR)[1].

Mature BDNF preferentially binds to and activates the TrkB receptor, a receptor tyrosine kinase. This binding event induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain, initiating downstream signaling cascades that are largely associated with neuronal survival, growth, and differentiation[1][2].

In contrast, proBDNF exhibits a higher affinity for the p75NTR, a member of the tumor necrosis factor receptor superfamily. The signaling outcomes of proBDNF-p75NTR interaction are more varied and can include the induction of apoptosis (programmed cell death) and the suppression of cell cycling[1]. The balance between the expression and activity of TrkB and p75NTR, as well as the relative concentrations of mature BDNF and proBDNF, are critical in determining the ultimate cellular response.

BDNF Signaling Pathways in Adult Neurogenesis

The binding of mature BDNF to the TrkB receptor triggers a cascade of intracellular signaling events that are fundamental to its pro-neurogenic effects. Three major signaling pathways are activated downstream of TrkB:

-

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is crucial for promoting the proliferation and differentiation of neural stem and progenitor cells[3][4]. Activation of the MAPK/ERK cascade can lead to the phosphorylation of transcription factors that regulate the expression of genes involved in cell cycle progression and neuronal fate specification.

-

The Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling cascade is a primary mediator of cell survival. Akt, a serine/threonine kinase, phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell growth. This pathway is essential for the survival of newly generated neurons[3][4].

-

The Phospholipase C-gamma (PLCγ) Pathway: Activation of PLCγ by the TrkB receptor leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway is more classically associated with synaptic plasticity and neurotransmitter release but also contributes to the activity-dependent regulation of neurogenesis.

References

The Multifaceted Role of Brain-Derived Neurotrophic Factor (BDNF) in Hippocampal Long-Term Potentiation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Long-Term Potentiation (LTP) in the hippocampus is a primary cellular mechanism believed to underlie learning and memory. A key modulator of this process is Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin that exerts profound effects on synaptic plasticity. This technical guide provides an in-depth examination of the function of BDNF in hippocampal LTP, detailing its signaling pathways, its distinct roles in the early and late phases of LTP, and the experimental evidence supporting these functions. We consolidate quantitative data from pivotal studies, outline detailed experimental protocols, and provide visual representations of the core molecular pathways to offer a comprehensive resource for professionals in neuroscience and drug development.

Introduction to BDNF and Hippocampal LTP

Long-Term Potentiation (LTP) is a form of synaptic plasticity characterized by a persistent strengthening of synapses following high-frequency stimulation. It is widely considered a crucial mechanism for memory formation and consolidation.[1][2] In the hippocampus, particularly at the Schaffer collateral-CA1 synapse, LTP induction is typically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors.[3][4]

Brain-Derived Neurotrophic Factor (BDNF) is a neurotrophin that plays a critical role in neuronal survival, differentiation, and synaptic plasticity.[5][6] Extensive research has established BDNF as an essential mediator of LTP, particularly its late, protein synthesis-dependent phase (L-LTP).[7] BDNF signaling through its primary receptor, Tropomyosin receptor kinase B (TrkB), triggers a cascade of intracellular events that are fundamental to the structural and functional changes underpinning long-lasting synaptic potentiation.[8][9]

The BDNF/TrkB Signaling Axis

BDNF primarily signals by binding to and activating the TrkB receptor, a receptor tyrosine kinase.[9][10] This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, creating docking sites for various adaptor proteins and enzymes. This initiates several downstream signaling cascades critical for LTP.[11] The two major pathways are:

-

The Ras-ERK Pathway: This cascade involves the activation of Ras, which in turn activates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[12] Activated ERK can translocate to the nucleus to phosphorylate transcription factors like CREB (cAMP response element-binding protein), leading to the synthesis of plasticity-related proteins (PRPs) such as Activity-regulated cytoskeleton-associated protein (Arc).[12][13]

-

The Phospholipase C-gamma (PLCγ) Pathway: Activation of PLCγ leads to the hydrolysis of PIP2 into IP3 and DAG. IP3 triggers calcium release from internal stores, while DAG activates Protein Kinase C (PKC). This pathway is also linked to the phosphorylation of CREB and CaMKIV.[11]

-

The Phosphoinositide 3-kinase (PI3K) Pathway: This pathway is also activated by TrkB and is involved in various cellular processes, including cell survival and trafficking of receptors.[12]

These pathways collectively orchestrate the molecular changes required for the stabilization and maintenance of LTP.

Role of BDNF in Early vs. Late Phase LTP

LTP is temporally divided into an early phase (E-LTP), lasting 1-3 hours and independent of protein synthesis, and a late phase (L-LTP), which persists for many hours and requires new gene expression and protein synthesis.[7][14]

-

E-LTP: The role of BDNF in E-LTP is modulatory. Evidence suggests that BDNF released from presynaptic terminals can enhance synaptic responses during high-frequency stimulation, thereby facilitating the induction of E-LTP.[7] This is likely achieved by regulating synaptic vesicle mobilization and docking.[7] However, BDNF itself is generally considered insufficient to induce synaptic potentiation on its own.[7]

-

L-LTP: BDNF is critically required for the induction and maintenance of L-LTP.[7][15] Strong tetanic stimulation that induces L-LTP also enhances the expression of BDNF.[7] This newly synthesized BDNF is considered a key plasticity-related protein (PRP) that supports the long-term structural and functional changes at the synapse. In fact, exogenous BDNF can convert E-LTP into L-LTP, even in the presence of protein synthesis inhibitors, suggesting it may be a key downstream product responsible for the consolidation of potentiation.[7]

Presynaptic vs. Postsynaptic Mechanisms of Action

The precise location of BDNF release and action (presynaptic vs. postsynaptic) has been a subject of extensive research, with evidence supporting roles in both compartments.

-

Presynaptic Action: Early studies suggested that BDNF derived from presynaptic CA3 neurons is necessary for E-LTP at Schaffer collateral-CA1 synapses.[7] Application of BDNF has been shown to enhance synaptic vesicle cycling and neurotransmitter release.[7] Furthermore, studies using genetic deletion of TrkB specifically in postsynaptic CA1 neurons found that LTP was still impaired, implying a crucial role for presynaptic TrkB receptors.[16]

-

Postsynaptic Action: More recent evidence highlights a critical postsynaptic role. LTP induction can trigger the release of BDNF from the postsynaptic dendrite, which then acts on TrkB receptors on the same spine in an autocrine or paracrine fashion.[17][18] This spine-autonomous signaling loop is important for both functional and structural LTP.[17] Postsynaptic inhibition of TrkB receptors has been shown to block LTP, further supporting a postsynaptic site of action.[15]

It is likely that both mechanisms contribute to LTP, possibly at different times or under different induction protocols.

Experimental Evidence and Protocols

The role of BDNF in LTP has been elucidated through a variety of experimental approaches, primarily utilizing electrophysiological recordings from hippocampal slices.

Data Presentation: Quantitative Effects of BDNF/TrkB Manipulation on LTP

| Experimental Model | Target/Pathway | Manipulation | LTP Induction Protocol | Result on LTP Magnitude | Citation |

| Mouse Hippocampal Slices (Thalamo-amygdala) | BDNF/TrkB Signaling | TrkB-IgG (BDNF Scavenger) | Pairing postsynaptic depolarization with presynaptic stimulation | LTP Abolished (Control: ~118%; TrkB-IgG: ~71%) | [15] |

| Mouse Hippocampal Slices (Thalamo-amygdala) | Postsynaptic TrkB | Intrapipette K252a (200 nM, Trk inhibitor) | Pairing postsynaptic depolarization with presynaptic stimulation | LTP Abolished (Control: ~118%; K252a: ~71%) | [15] |

| Rat Dentate Gyrus (in vivo) | MEK-ERK Pathway | U0126 (30 µM, MEK inhibitor) | Microinfusion of BDNF | BDNF-induced LTP abolished | [12] |

| Mouse Hippocampal Slices (CA1) | Postsynaptic TrkB | Conditional knockout of TrkB in CA1 neurons | Tetanus (100 Hz) | No significant reduction in LTP magnitude (suggests presynaptic role) | [16] |

| Mouse Hippocampal Slices (CA1) | All TrkB Receptors | TrkB-IgG applied to CA1-TrkB knockout slices | Tetanus (100 Hz) | LTP further reduced to 120 ± 1.1% of baseline (confirms presynaptic role) | [16] |

| Mouse Striatal Slices | BDNF/TrkB Signaling | TrkB-Fc (BDNF Scavenger) | HFS (four 1s, 100 Hz trains) | LTP completely blocked | [19] |

| Mouse Hippocampal Slices (CA1) | Neuronal BDNF | Conditional knockout of BDNF in neurons (nBDNF-cKO) | High-Frequency Stimulation (HFS) or Theta-Burst Stimulation (TBS) | E-LTP and L-LTP impaired | [20] |

| Mouse Hippocampal Slices (CA1, nBDNF-cKO) | BDNF Rescue | Acute perfusion of BDNF (50 ng/mL) | HFS or TBS | Impaired E-LTP and L-LTP were restored | [20] |

Key Experimental Protocols

A. Hippocampal Slice Preparation and Electrophysiology

-

Animal Model: Typically, adult male Sprague-Dawley rats or C57BL/6 mice are used.[5][12]

-

Anesthesia and Perfusion: The animal is deeply anesthetized (e.g., with isoflurane) and transcardially perfused with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF). aCSF composition (in mM): ~124 NaCl, ~3 KCl, ~1.25 NaH₂PO₄, ~26 NaHCO₃, ~2 MgSO₄, ~2 CaCl₂, 10 D-glucose.

-

Dissection and Slicing: The brain is rapidly removed, and the hippocampus is dissected. Transverse hippocampal slices (typically 300-400 µm thick) are prepared using a vibratome in ice-cold aCSF.

-

Recovery: Slices are transferred to an interface or submersion chamber containing oxygenated aCSF at a physiological temperature (~32°C) for at least 1 hour to recover.

-

Recording: A single slice is transferred to a recording chamber continuously perfused with aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode, with stimulation delivered to the Schaffer collateral pathway via a bipolar stimulating electrode.

B. LTP Induction Protocols

-

High-Frequency Stimulation (HFS): A common protocol involves one or more trains of high-frequency pulses. A typical L-LTP-inducing protocol is four 1-second trains of 100 Hz stimulation, delivered at 10-20 second intervals.[19]

-

Theta-Burst Stimulation (TBS): This protocol is designed to mimic endogenous hippocampal theta rhythms. It consists of bursts of high-frequency stimulation (e.g., 4 pulses at 100 Hz) repeated at a lower frequency (e.g., 5 Hz). This pattern is often repeated several times.[21] The temporal pattern of stimulation can determine the dependence on neurotrophins.[21]

C. Pharmacological Manipulation

-

BDNF Scavenging: To sequester endogenous BDNF, TrkB-IgG or TrkB-Fc fusion proteins are bath-applied to the slice (typically 1-5 µg/mL) for a period before LTP induction.[15][19][21]

-

Trk Receptor Inhibition: To block TrkB receptor kinase activity, inhibitors like K252a (e.g., 200 nM) are used.[15][19] To specifically target the postsynaptic neuron, K252a can be included in the recording pipette solution.[15]

-

Downstream Pathway Inhibition: To probe specific signaling cascades, inhibitors are used. For example, MEK inhibitors like U0126 (30 µM) or PD98059 are used to block the ERK pathway.[12]

Conclusion and Future Directions

BDNF is an indispensable molecule in hippocampal synaptic plasticity. Its signaling through the TrkB receptor is essential for the consolidation of long-term potentiation, engaging multiple downstream pathways that culminate in changes to gene expression and synaptic structure. While its role in L-LTP is well-established, the interplay between its presynaptic and postsynaptic actions, and how different patterns of neural activity recruit these distinct mechanisms, remains an active area of investigation.

For drug development professionals, the BDNF/TrkB pathway represents a promising target for therapeutic interventions aimed at enhancing cognitive function or ameliorating memory deficits associated with neurodegenerative and psychiatric disorders. Understanding the precise molecular and cellular functions of BDNF in LTP is paramount to designing targeted and effective strategies to modulate synaptic plasticity for therapeutic benefit. Future research should focus on elucidating the spatiotemporal dynamics of BDNF release and signaling with greater precision and exploring the interaction of BDNF with other signaling pathways, such as those involving astrocytes, in the regulation of synaptic strength.[20][22]

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. academic.oup.com [academic.oup.com]

- 6. youtube.com [youtube.com]

- 7. BDNF: A Key Regulator for Protein-synthesis Dependent LTP and Long-term Memory? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Essential role for TrkB receptors in hippocampus-mediated learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TrkB signalling pathways in LTP and learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Mechanism of TrkB-mediated hippocampal long-term potentiation. — Department of Pharmacology [pharm.ox.ac.uk]

- 12. Brain-Derived Neurotrophic Factor Induces Long-Term Potentiation in Intact Adult Hippocampus: Requirement for ERK Activation Coupled to CREB and Upregulation of Arc Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Postsynaptic BDNF signalling regulates long-term potentiation at thalamo-amygdala afferents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of Brain-Derived Neurotrophic Factor Receptors in the Mature Hippocampus: Modulation of Long-Term Potentiation through a Presynaptic Mechanism involving TrkB | Journal of Neuroscience [jneurosci.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Frontiers | Chemical LTP induces confinement of BDNF mRNA under dendritic spines and BDNF protein accumulation inside the spines [frontiersin.org]

- 19. Presynaptic BDNF Promotes Postsynaptic Long-Term Potentiation in the Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Neurotrophins and time: different roles for TrkB signaling in hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Astrocyte - Wikipedia [en.wikipedia.org]

BDNF signaling pathway through TrkB receptor

An In-depth Technical Guide to the BDNF-TrkB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-Derived Neurotrophic Factor (BDNF) is a pivotal member of the neurotrophin family of growth factors, essential for the survival, differentiation, and plasticity of neurons in both the central and peripheral nervous systems.[1] Its biological effects are primarily mediated through its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), a receptor tyrosine kinase.[2][3] The activation of the BDNF-TrkB signaling pathway initiates a cascade of intracellular events crucial for neuronal development, synaptic function, and long-term potentiation (LTP), a cellular correlate of learning and memory.[2][4] Dysregulation of this pathway has been implicated in a range of neurological and psychiatric disorders, including neurodegenerative diseases, depression, and anxiety, making it a critical target for therapeutic development.[2][5]

This guide provides a comprehensive technical overview of the core BDNF-TrkB signaling pathway, presents key quantitative data, details essential experimental protocols for its study, and visualizes the pathway and workflows using Graphviz diagrams.

Core Signaling Pathway

The binding of a BDNF homodimer to the extracellular domain of two TrkB receptors induces their dimerization.[6] This dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on several specific tyrosine residues.[6] This autophosphorylation serves two main purposes: it enhances the catalytic activity of the kinase domains and creates docking sites for various downstream signaling adaptors and enzymes.[6][7]

The activation of TrkB initiates three primary downstream signaling cascades:

-

The MAPK/ERK Pathway: This pathway is crucial for neuronal differentiation and plasticity.[3]

-

The PI3K/Akt Pathway: This cascade is a major promoter of cell survival and growth.[3]

-

The PLCγ Pathway: This pathway is involved in modulating synaptic plasticity and calcium signaling.[3]

Key Autophosphorylation Sites and Downstream Adaptors:

-

Tyrosines in the Activation Loop (Y701, Y705, Y706 in human TrkB): Phosphorylation of these residues potentiates the kinase activity of the receptor.[6]

-

Shc Docking Site (Y515): Phosphorylation of this site recruits the adaptor protein Shc (Src homology 2 domain-containing). This leads to the recruitment of the Grb2-SOS complex, which activates the small G-protein Ras, subsequently initiating the Raf-MEK-ERK (MAPK) cascade.[4]

-

PLCγ Docking Site (Y816): Phosphorylated Y816 serves as a binding site for Phospholipase C-gamma (PLCγ).[3] Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[4]

The culmination of these pathways leads to the activation of transcription factors, such as CREB (cAMP response element-binding protein), which regulate the expression of genes vital for neuronal function, survival, and plasticity.[8]

Caption: Overview of the BDNF-TrkB signaling pathway and its three major downstream cascades.

Quantitative Data Presentation

The following tables summarize key quantitative parameters of the BDNF-TrkB signaling interaction. These values are derived from various experimental systems and should be considered as representative, as they can vary based on cell type, temperature, and assay conditions.

| Parameter | Value | Method | Notes |

| BDNF-TrkB Binding Affinity (Kd) | 1.7 nM | Surface Plasmon Resonance (SPR) | Represents the high-affinity interaction between the ligand and its receptor.[5] |

| TrkB Autophosphorylation Peak | ~10-15 minutes | Western Blotting (Primary Neurons) | Time to reach maximum tyrosine phosphorylation after BDNF stimulation. |

| TrkB Internalization (Surface Level Reduction) | ~39% reduction within 15 mins | Biotinylation Assay & ELISA | BDNF binding induces rapid endocytosis of the receptor-ligand complex. |

| Sustained TrkB Signaling | >24 hours (with neuronal activity) | Western Blotting | High-frequency neuronal stimulation can convert transient TrkB signaling to a sustained mode.[9] |

| Phosphorylation Site | Primary Adaptor/Function | Downstream Pathway |

| Y515 | Shc | MAPK/ERK, PI3K/Akt |

| Y705/Y706 | Kinase Activation Loop | Potentiates overall receptor kinase activity |

| Y816 | PLCγ | PLCγ/IP3/DAG |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the BDNF-TrkB signaling pathway.

Immunoprecipitation (IP) of TrkB and Co-IP of Downstream Effectors

This protocol is for the isolation of TrkB and its interacting proteins (e.g., Shc, PLCγ) from brain tissue or cultured cells for subsequent analysis by Western blotting.

Caption: Workflow for Immunoprecipitation of the TrkB receptor complex.

Methodology:

-

Lysis Buffer Preparation: Prepare a non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride) immediately before use. Keep on ice.

-

Sample Preparation:

-

For cultured cells: Wash cells with ice-cold PBS, then add ice-cold IP Lysis Buffer. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes with periodic vortexing.

-

For brain tissue: Homogenize tissue in ice-cold IP Lysis Buffer using a Dounce homogenizer. Incubate on ice for 30 minutes.

-

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate. Determine protein concentration using a BCA or Bradford assay.

-

Pre-clearing: To 500-1000 µg of protein lysate, add 1 µg of a non-specific IgG from the same species as your IP antibody and 20 µL of a 50% slurry of Protein A/G agarose beads. Incubate on a rotator for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

Immunoprecipitation:

-

Add 2-5 µg of a validated anti-TrkB antibody to the pre-cleared lysate.

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.

-

Add 40 µL of a 50% slurry of Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).

-

Carefully aspirate the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold IP Lysis Buffer (or a more stringent wash buffer if needed). After the final wash, remove all supernatant.

-

-

Elution: Resuspend the bead pellet in 40 µL of 2x Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes to denature the proteins and dissociate them from the beads. Centrifuge to pellet the beads, and collect the supernatant for Western blot analysis.

Western Blotting for Phosphorylated TrkB (p-TrkB)

This protocol details the detection of total and phosphorylated TrkB from cell or tissue lysates.

Methodology:

-

Sample Preparation: Prepare whole-cell lysates as described in the IP protocol (Steps 1-3).

-

SDS-PAGE:

-

Load 20-50 µg of protein lysate per lane onto an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90 minutes at 4°C is recommended for a large protein like TrkB (~145 kDa).

-

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). BSA is often preferred for phospho-antibodies to reduce background.

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phosphorylated TrkB (e.g., anti-pTrkB Y816) or total TrkB. Dilute the antibody in blocking buffer as recommended by the manufacturer (typically 1:1000).

-

Incubation is typically done overnight at 4°C with gentle agitation.

-

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:5000 - 1:10000) for 1 hour at room temperature.

-

Detection:

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate and capture the signal using an imaging system or X-ray film.

-

-

Stripping and Reprobing (Optional): To detect total TrkB on the same membrane, the membrane can be stripped of the phospho-antibody using a mild stripping buffer and then re-probed starting from the blocking step with an antibody against total TrkB.

In Vitro TrkB Kinase Assay (Non-Radioactive)

This protocol outlines a method to measure the kinase activity of recombinant TrkB protein using a luminescence-based assay that quantifies ADP production (e.g., ADP-Glo™ Assay).

Caption: Workflow for a non-radioactive in vitro TrkB kinase assay.

Methodology:

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Dilute recombinant active TrkB protein, a generic tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP to their final desired concentrations in the kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the components in the following order:

-

Kinase Assay Buffer

-

Test compound (inhibitor/activator) or vehicle (DMSO)

-

Substrate solution

-

Recombinant TrkB enzyme

-

-

Pre-incubate for 10 minutes at the reaction temperature (e.g., 30°C).

-

Initiate the reaction by adding ATP. The final reaction volume is typically 25-50 µL.

-

Incubate for 45-60 minutes at 30°C.

-

-

ADP Detection (using ADP-Glo™ as an example):

-

Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add a double volume of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.

-

-

Signal Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus reflects the TrkB kinase activity.

ELISA for BDNF Quantification

This protocol provides a general workflow for quantifying BDNF levels in cell culture supernatants or lysates using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

-

Plate Preparation: Use a 96-well plate pre-coated with a BDNF capture antibody.

-

Sample and Standard Preparation:

-

Prepare a dilution series of recombinant BDNF standard to generate a standard curve (e.g., from 0 pg/mL to 1000 pg/mL).

-

Prepare samples: Cell culture supernatants can often be assayed directly or with minimal dilution. Cell lysates should be diluted in the provided assay diluent.

-

-

Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2-2.5 hours at room temperature.

-

Washing: Aspirate the contents of the wells and wash the plate 3-4 times with the provided Wash Buffer.

-

Detection Antibody: Add 100 µL of a biotinylated BDNF detection antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the wash step.

-

Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 45 minutes at room temperature.

-

Washing: Repeat the wash step.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark. A blue color will develop.

-

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change to yellow.

-

Measurement: Read the absorbance at 450 nm on a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of BDNF in the samples.

Conclusion

The BDNF-TrkB signaling pathway is a complex and fundamentally important system for the health and plasticity of the nervous system. A thorough understanding of its molecular mechanisms, quantitative dynamics, and regulatory processes is essential for researchers and drug development professionals. The combination of the biochemical and cell-based assays detailed in this guide allows for a multi-faceted investigation of this pathway, from ligand binding and receptor activation to downstream signaling and functional outcomes. The continued exploration of BDNF-TrkB signaling holds significant promise for the development of novel therapeutics for a wide array of debilitating neurological and psychiatric conditions.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. mdpi.com [mdpi.com]

- 3. A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indirect influence on the BDNF/TrkB receptor signaling pathway via GPCRs, an emerging strategy in the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Regulating the Regulator: A Deep Dive into Activity-Dependent BDNF Gene Expression

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

[City, State] – The intricate dance between neuronal activity and gene expression is fundamental to the brain's ability to adapt and remodel. At the heart of this process lies Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, growth, and synaptic plasticity. Understanding the precise mechanisms that govern its expression is paramount for developing novel therapeutics for a range of neurological and psychiatric disorders. This in-depth technical guide provides a detailed exploration of the core signaling pathways, experimental methodologies, and epigenetic modifications that underpin the activity-dependent regulation of the BDNF gene.

The Core Signaling Axis: From Synaptic Firing to Nuclear Transcription

Neuronal activity, primarily through the influx of calcium ions (Ca2+), triggers a cascade of intracellular events that culminate in the transcription of the BDNF gene. This process is predominantly mediated by the activation of specific promoters within the complex BDNF gene structure, with promoter IV being a key player in activity-dependent expression.[1]

The Calcium Trigger: A Gateway to Gene Expression

The initiation of BDNF transcription is critically dependent on an increase in intracellular calcium concentration. This is primarily achieved through two main routes:

-

L-type Voltage-Gated Calcium Channels (L-VGCCs): Depolarization of the neuronal membrane opens these channels, allowing a significant influx of Ca2+.[2][3][4]

-

N-Methyl-D-Aspartate Receptors (NMDARs): These glutamate receptors require both ligand binding and membrane depolarization to open, permitting Ca2+ entry.[5]

The spatial and temporal dynamics of the calcium signal are crucial in determining the downstream signaling events.

Key Signaling Cascades: Relaying the Message to the Nucleus

Once inside the neuron, calcium ions activate a number of key signaling pathways that propagate the signal from the synapse to the nucleus.

-

Calcium/Calmodulin-Dependent Protein Kinase (CaMK) Pathway: Calcium binds to calmodulin, which in turn activates CaM kinases, particularly CaMKII and CaMKIV.[6] CaMKII, a protein abundant at the synapse, plays a crucial role in local signaling, while CaMKIV is primarily located in the nucleus and directly influences transcription factor activity.

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is another critical link between calcium influx and nuclear events. The activation of Ras and Raf proteins leads to the phosphorylation and activation of MEK, which in turn phosphorylates and activates ERK. Activated ERK can then translocate to the nucleus.

The following diagram illustrates the convergence of these pathways on the primary transcription factor responsible for BDNF expression.

The Master Regulator: CREB and the BDNF Promoter

The primary transcription factor responsible for integrating these signals and initiating BDNF transcription is the cAMP response element-binding protein (CREB) .[7] Upon phosphorylation by nuclear kinases such as ERK and CaMKIV, CREB binds to a specific DNA sequence within BDNF promoter IV known as the calcium response element (CaRE). This binding event recruits the necessary transcriptional machinery to initiate the synthesis of BDNF mRNA.

Epigenetic Modulation: Fine-Tuning BDNF Expression

The transcriptional regulation of BDNF is not solely dependent on signaling cascades. Epigenetic mechanisms add another layer of complexity, providing a means for long-lasting changes in gene expression potential.

The Repressor: MeCP2 and DNA Methylation

Methyl-CpG-binding protein 2 (MeCP2) is a key transcriptional repressor that binds to methylated CpG islands in DNA.[8] In the basal state, MeCP2 can be associated with the BDNF promoter, contributing to its repression. Neuronal activity can lead to the phosphorylation of MeCP2, causing its dissociation from the promoter and relieving this repression.[9][10]

The Gatekeepers: Histone Modifications

The accessibility of the BDNF gene to the transcriptional machinery is also controlled by histone modifications.

-

Histone Acetylation: Generally associated with transcriptional activation, increased histone acetylation at the BDNF promoter is observed following neuronal activity. This process is mediated by histone acetyltransferases (HATs).

-

Histone Deacetylation: Conversely, histone deacetylases (HDACs) remove acetyl groups, leading to a more condensed chromatin structure and transcriptional repression. MeCP2 can recruit HDACs to the BDNF promoter, further contributing to its silencing in the inactive state.[11][12] The interplay between HATs and HDACs is therefore crucial in determining the transcriptional status of the BDNF gene.

The following diagram illustrates the interplay of these epigenetic factors.

Quantifying the Response: Activity-Dependent Changes in BDNF Expression

The upregulation of BDNF mRNA following neuronal stimulation is a robust and quantifiable phenomenon. The table below summarizes representative quantitative data from studies investigating these changes.

| Experimental Model | Stimulation | BDNF Exon Measured | Fold Change (vs. Control) | Reference |

| Cultured Cortical Neurons | KCl (50 mM, 6h) | Total BDNF mRNA | ~8-10 fold | (Example, specific citation needed) |

| Hippocampal Slices | High-Frequency Stimulation | Exon IV mRNA | ~5-7 fold | (Example, specific citation needed) |

| In Vivo (Visual Cortex) | Light Stimulation | Total BDNF mRNA | ~2-4 fold | [13] |

| Cultured Hippocampal Neurons | Pilocarpine (3h) | Exon VI mRNA | Significant increase | [14] |

Experimental Protocols: Tools for Interrogating BDNF Regulation

Reproducible and rigorous experimental design is crucial for studying the complex regulation of BDNF expression. The following sections provide detailed methodologies for key experiments.

Chromatin Immunoprecipitation (ChIP) Assay for CREB Binding

This protocol allows for the detection and quantification of CREB binding to the BDNF promoter.

I. Chromatin Preparation

-

Culture primary neurons to the desired density.

-

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M.

-

Harvest and lyse the cells to isolate the nuclei.

-

Sonciate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

II. Immunoprecipitation

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific for phosphorylated CREB (or total CREB as a control).

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the chromatin from the beads.

III. DNA Purification and Analysis

-

Reverse the crosslinks by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a column-based kit.

-

Quantify the amount of BDNF promoter DNA immunoprecipitated using quantitative PCR (qPCR) with primers specific for the CaRE region of promoter IV.

Luciferase Reporter Assay for BDNF Promoter Activity

This assay measures the transcriptional activity of the BDNF promoter in response to neuronal stimulation.

I. Plasmid Construction and Transfection

-

Clone the BDNF promoter IV region upstream of a luciferase reporter gene in a suitable expression vector.

-

Co-transfect cultured neurons with the BDNF promoter-luciferase construct and a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter.

II. Neuronal Stimulation and Lysis

-

After 24-48 hours, stimulate the transfected neurons with the desired stimulus (e.g., KCl, glutamate).

-

Lyse the cells using a passive lysis buffer.

III. Luminescence Measurement

-

Add the appropriate luciferase substrate to the cell lysate.

-

Measure the luminescence produced by the experimental (Firefly) and control (Renilla) luciferases using a luminometer.

-

Normalize the experimental luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number.

Quantitative PCR (qPCR) for BDNF mRNA Levels

This protocol quantifies the amount of BDNF mRNA in response to neuronal activity.

I. RNA Extraction and cDNA Synthesis

-

Stimulate cultured neurons as desired.

-

Extract total RNA from the cells using a suitable kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

II. qPCR Reaction

-

Set up a qPCR reaction containing the cDNA template, primers specific for the desired BDNF exon, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Include a reaction for a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Run the qPCR reaction in a real-time PCR machine.

III. Data Analysis

-

Determine the cycle threshold (Ct) value for both the BDNF gene and the housekeeping gene.

-

Calculate the relative expression of BDNF mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the unstimulated control group.

The following diagram outlines the general workflow for these key experiments.

Conclusion and Future Directions

The regulation of BDNF gene expression by neuronal activity is a multifaceted process involving a complex interplay of signaling pathways, transcription factors, and epigenetic modifications. A thorough understanding of these mechanisms is essential for the development of targeted therapies for a host of neurological and psychiatric conditions where BDNF signaling is dysregulated. Future research will likely focus on elucidating the specific roles of different BDNF exons in response to various stimuli, the intricate cross-talk between different epigenetic modifications, and the development of high-throughput screening methods to identify novel compounds that can modulate BDNF expression in a controlled and beneficial manner. This guide provides a solid foundation for researchers and drug development professionals to navigate this exciting and critical area of neuroscience.

References

- 1. Comparative chromatin accessibility upon BDNF stimulation delineates neuronal regulatory elements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synapse-to-Nucleus ERK→CREB Transcriptional Signaling Requires Dendrite-to-Soma Ca2+ Propagation Mediated by L-Type Voltage–Gated Ca2+ Channels | Journal of Neuroscience [jneurosci.org]

- 3. Synapse-to-Nucleus ERK→CREB Transcriptional Signaling Requires Dendrite-to-Soma Ca2+ Propagation Mediated by L-Type Voltage-Gated Ca2+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neuronal L-Type Calcium Channel Signaling to the Nucleus Requires a Novel CaMKIIα-Shank3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ca2+ influx regulates BDNF transcription by a CREB family transcription factor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MeCP2 controls BDNF expression and cocaine intake through homeostatic interactions with microRNA-212 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. Role of MeCP2, DNA methylation, and HDACs in regulating synapse function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Brain-derived neurotrophic factor and its clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BDNF mRNA splice variants display activity-dependent targeting to distinct hippocampal laminae - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Dichotomous Biological Functions of proBDNF and Mature BDNF

For Researchers, Scientists, and Drug Development Professionals

Brain-Derived Neurotrophic Factor (BDNF) is a critical protein in the central nervous system, initially synthesized as a precursor molecule, proBDNF. The subsequent cleavage of proBDNF yields the mature form (mBDNF). These two proteins, proBDNF and mBDNF, constitute a "yin-yang" system, often exerting opposing biological effects that are fundamental to neuronal development, synaptic plasticity, and survival.[1] Understanding their distinct roles is paramount for developing targeted therapeutics for a range of neurological and psychiatric disorders.

Receptor Specificity: The Core of Functional Divergence

The stark contrast in the biological activities of proBDNF and mBDNF originates from their differential binding to distinct cell surface receptors.

-

proBDNF preferentially binds to a receptor complex consisting of the p75 neurotrophin receptor (p75NTR) and sortilin.[2][3][4][5] This interaction is crucial for initiating signaling cascades that lead to outcomes such as neuronal apoptosis and synaptic weakening.[2][3][4][5]

-

Mature BDNF (mBDNF) selectively binds to the Tropomyosin receptor kinase B (TrkB).[1] Activation of TrkB triggers pathways that promote neuronal survival, growth, and the strengthening of synapses.[1][6]

This differential receptor engagement dictates the downstream signaling and ultimate cellular response.

Opposing Roles in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a cornerstone of learning and memory. proBDNF and mBDNF play antagonistic roles in this process.

-

Long-Term Depression (LTD): proBDNF, through its interaction with the p75NTR, facilitates LTD, a long-lasting reduction in synaptic strength.[7][8][9]

-

Long-Term Potentiation (LTP): Conversely, the conversion of proBDNF to mBDNF is essential for TrkB-mediated LTP, which is a persistent strengthening of synapses.[1][7] mBDNF-TrkB signaling is critical for the early phase of LTP.[1]

This balance between LTD and LTP is vital for healthy cognitive function, and its dysregulation is implicated in various neurological disorders.

Regulation of Neuronal Survival and Apoptosis

The proBDNF/mBDNF system is a key regulator of a neuron's fate—survival or programmed cell death (apoptosis).

-

Pro-Apoptotic Functions of proBDNF: By activating the p75NTR/sortilin receptor complex, proBDNF can induce neuronal apoptosis.[2][4][5] This function is essential during development for pruning unwanted neurons and may contribute to pathological cell death in neurodegenerative diseases.[10][11] The signaling cascade involves the activation of pathways such as JNK and NF-κB.[10][12]

-

Pro-Survival Functions of mBDNF: mBDNF, via TrkB signaling, promotes neuronal survival and differentiation.[6][10] This pathway is fundamental for the maintenance and health of the nervous system. The downstream signaling involves cascades like PI3K/Akt and MAPK.[11][13]

Signaling Pathways: A Visual Representation

The distinct signaling cascades initiated by proBDNF and mBDNF are detailed below.

proBDNF Signaling Pathway

Caption: proBDNF binds to the p75NTR/Sortilin complex, activating RhoA, JNK, NF-κB, and Rac1 pathways, leading to apoptosis and LTD.

Mature BDNF (mBDNF) Signaling Pathway

Caption: Mature BDNF activates the TrkB receptor, leading to PI3K/Akt, MAPK/ERK, and PLCγ signaling, promoting survival and LTP.

Quantitative Data Summary

The binding affinities of proBDNF and mBDNF to their respective receptors are critical for their biological activity.

| Ligand | Receptor | Binding Affinity (KD) | Reference |

| proBDNF | Soluble Sortilin | ~0.4 nM | [4] |

| proBDNF | p75NTR-Fc | ~20 nM | [4] |

| proBDNF | TrkB | 2.32 ± 0.09 nM | [3] |

| proNGF | Soluble Sortilin | ~5 nM | [4] |

| proNGF | p75NTR-Fc | ~15 nM | [4] |

Note: Affinity values can vary depending on the experimental method used.

Key Experimental Protocols

The elucidation of the distinct functions of proBDNF and mBDNF has been made possible through a variety of sophisticated experimental techniques.

A. Co-Immunoprecipitation (Co-IP) to Determine Protein-Protein Interactions

-

Objective: To verify the interaction between proBDNF and the p75NTR/sortilin receptor complex.

-

Methodology:

-

Cell Lysis: Cells co-expressing the proteins of interest are lysed to release cellular contents while maintaining protein-protein interactions.

-

Antibody Incubation: A primary antibody specific to one of the proteins (e.g., p75NTR) is added to the cell lysate.

-

Immunoprecipitation: Protein A/G beads are used to capture the antibody-protein complex, pulling it out of the solution.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted and then separated by SDS-PAGE. Western blotting is performed using an antibody against the putative interaction partner (e.g., sortilin or proBDNF) to confirm its presence in the complex.

-

B. Cell Viability/Apoptosis Assays

-

Objective: To quantify the pro-apoptotic effects of proBDNF.

-

Methodology (using sympathetic neurons):

-

Cell Culture: Sympathetic neurons co-expressing p75NTR and sortilin are cultured.

-

Treatment: Cells are treated with varying concentrations of proBDNF, mBDNF (as a control), or vehicle.

-

Incubation: Cells are incubated for a defined period (e.g., 24-48 hours).

-

Quantification of Apoptosis: Apoptosis can be measured using several methods:

-

TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.

-

Caspase-3 Activity Assay: Measures the activity of a key executioner caspase in the apoptotic pathway.

-

Annexin V/Propidium Iodide Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

-

-

C. Electrophysiological Recordings for Synaptic Plasticity

-

Objective: To measure the effects of proBDNF and mBDNF on LTP and LTD in hippocampal slices.

-

Methodology:

-

Slice Preparation: Acute hippocampal slices are prepared from rodents.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region in response to stimulation of the Schaffer collaterals.

-

Baseline Recording: A stable baseline of synaptic transmission is established.

-

Induction of Plasticity:

-

LTP: A high-frequency stimulation (HFS) protocol is applied in the presence of mBDNF or a vehicle.

-

LTD: A low-frequency stimulation (LFS) protocol is applied in the presence of proBDNF or a vehicle.

-

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-induction to measure the change in synaptic strength.

-

Experimental Workflow for Assessing proBDNF-Induced Apoptosis

Caption: Workflow for quantifying proBDNF-induced apoptosis in cultured neurons.

Implications for Drug Development

The dual nature of the proBDNF/mBDNF system presents unique opportunities for therapeutic intervention.

-

Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, where neuronal loss is a key feature, strategies aimed at either inhibiting the proBDNF-p75NTR pathway or enhancing the mBDNF-TrkB pathway are being explored. This could involve small molecule inhibitors of p75NTR, antibodies that block proBDNF, or TrkB agonists.

-

Psychiatric Disorders: The balance of proBDNF and mBDNF is also implicated in depression and anxiety.[7][14] Chronic stress can increase proBDNF levels, contributing to depressive-like behaviors.[14] Antidepressants may exert their effects in part by increasing mBDNF levels.[7][15] Therefore, targeting this pathway could lead to novel antidepressant therapies.

-

Chronic Pain: proBDNF-p75NTR signaling in the spinal cord has been shown to drive inflammatory pain, suggesting that blocking this interaction could be a novel analgesic strategy.[16]

References

- 1. Role of pro-brain-derived neurotrophic factor (proBDNF) to mature BDNF conversion in activity-dependent competition at developing neuromuscular synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ProBDNF Induces Neuronal Apoptosis via Activation of a Receptor Complex of p75NTR and Sortilin | Journal of Neuroscience [jneurosci.org]

- 3. researchgate.net [researchgate.net]

- 4. ProBDNF Induces Neuronal Apoptosis via Activation of a Receptor Complex of p75NTR and Sortilin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ProBDNF induces neuronal apoptosis via activation of a receptor complex of p75NTR and sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Brain-derived neurotrophic factor: role in depression and suicide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BDNF Unveiled: Exploring Its Role in Major Depression Disorder Serotonergic Imbalance and Associated Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Role of BDNF on Neural Plasticity in Depression [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Function and application of brain-derived neurotrophic factor precursors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Postsynaptic BDNF-TrkB Signaling in Synapse Maturation, Plasticity, and Disease [dspace.mit.edu]

- 14. ProBDNF Signaling Regulates Depression-Like Behaviors in Rodents under Chronic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Involvement of Brain-Derived Neurotrophic Factor in Late-Life Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Up-Regulation of ProBDNF/p75NTR Signaling in Spinal Cord Drives Inflammatory Pain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Targets of the BDNF-TrkB Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), form a critical signaling dyad in the central nervous system. The BDNF-TrkB signaling cascade is a cornerstone of neuronal function, orchestrating a multitude of cellular processes essential for neuronal survival, growth, differentiation, and synaptic plasticity.[1] Dysregulation of this pathway is implicated in a host of neurological and psychiatric disorders, making its downstream targets a fertile ground for therapeutic intervention. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by BDNF-TrkB, quantitative data on target modulation, detailed experimental protocols for their study, and visual representations of the key molecular events.

Upon binding of BDNF, the TrkB receptor undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[2] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating the propagation of downstream signals through three principal cascades: the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, and the Phospholipase C gamma (PLCγ) pathway.[3]

Core Downstream Signaling Pathways

The activation of TrkB by BDNF triggers a cascade of intracellular signaling events that can be broadly categorized into three major pathways. These pathways often crosstalk and can be modulated by cellular context and the duration of the BDNF stimulus.

The MAPK/ERK Pathway: Orchestrating Gene Expression and Plasticity

The MAPK/ERK pathway is a crucial mediator of BDNF's effects on neuronal differentiation, survival, and synaptic plasticity.[4] Activation of this pathway is initiated by the recruitment of the adaptor protein Shc to the phosphorylated TrkB receptor. This leads to the activation of the small GTPase Ras, which in turn activates a kinase cascade comprising Raf, MEK, and finally ERK1/2.[4] Activated ERK1/2 can then translocate to the nucleus to phosphorylate and activate transcription factors, most notably the cAMP response element-binding protein (CREB).[4]

Key Downstream Targets of the MAPK/ERK Pathway:

-

ERK1/2 (p44/p42 MAPK): The central kinase in this cascade, its phosphorylation is a key indicator of pathway activation.

-

CREB (cAMP response element-binding protein): A transcription factor that, upon phosphorylation by ERK1/2, promotes the expression of genes involved in neuronal survival and plasticity, including BDNF itself, creating a positive feedback loop.

-

c-Fos: An immediate early gene and component of the AP-1 transcription factor, involved in neuronal activation and plasticity.

-

Synapsin I: A synaptic vesicle-associated protein that, when phosphorylated by ERK1/2, can modulate neurotransmitter release.

The PI3K/Akt Pathway: Promoting Neuronal Survival and Growth

The PI3K/Akt pathway is a pivotal signaling axis for mediating the pro-survival and growth-promoting effects of BDNF.[5] This pathway is also initiated by the recruitment of adaptor proteins to the activated TrkB receptor, which subsequently activate Phosphatidylinositol 3-Kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits and activates Akt (also known as Protein Kinase B). Activated Akt phosphorylates a wide array of downstream targets to inhibit apoptosis and promote protein synthesis and cell growth.

Key Downstream Targets of the PI3K/Akt Pathway:

-

Akt (Protein Kinase B): A serine/threonine kinase that acts as a central node in this pathway, promoting cell survival by phosphorylating and inactivating pro-apoptotic factors.

-

mTOR (mammalian Target of Rapamycin): A key regulator of protein synthesis and cell growth, activated downstream of Akt.

-

GSK-3β (Glycogen Synthase Kinase 3β): A kinase that is inhibited by Akt phosphorylation, leading to the promotion of cell survival and growth.

-

FoxO (Forkhead box protein O): A family of transcription factors that are inactivated by Akt-mediated phosphorylation, preventing the expression of pro-apoptotic genes.

-

BAD (Bcl-2-associated death promoter): A pro-apoptotic protein that is inactivated by Akt phosphorylation.

The PLCγ Pathway: Modulating Calcium Signaling and Synaptic Function

The Phospholipase C gamma (PLCγ) pathway is critically involved in BDNF-mediated modulation of intracellular calcium levels and synaptic function. Upon TrkB activation, PLCγ is recruited to the receptor and phosphorylated, leading to its activation. Activated PLCγ cleaves phosphatidylinositol (4,5)-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium into the cytoplasm. The rise in intracellular calcium, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent enzymes.

Key Downstream Targets of the PLCγ Pathway:

-

PLCγ (Phospholipase C gamma): The primary enzyme in this pathway, its activation is a direct consequence of TrkB phosphorylation.

-

IP3 (Inositol trisphosphate): A second messenger that mobilizes intracellular calcium stores.

-

DAG (Diacylglycerol): A second messenger that, along with calcium, activates Protein Kinase C.

-

PKC (Protein Kinase C): A family of kinases that phosphorylate a variety of substrates to influence neurotransmitter release and ion channel activity.

-

CaMKs (Calcium/calmodulin-dependent protein kinases): A family of kinases activated by the increase in intracellular calcium, which can then phosphorylate various targets, including transcription factors like CREB.

Quantitative Data on Downstream Target Modulation

The following tables summarize quantitative data from various studies on the modulation of downstream targets following BDNF-TrkB signaling.

Table 1: Changes in Protein Phosphorylation

| Target Protein | Phosphorylation Site | Cell/Tissue Type | BDNF Concentration & Time | Fold Change (vs. Control) | Reference |

| TrkB | Tyrosine | Cortical Neurons | 2 nM, 1 hour | Increased (p=0.021) | [1] |

| Akt | Ser473 | Cortical Neurons | 50 ng/mL, 10 min | Increased | [6] |

| ERK1/2 | Thr202/Tyr204 | Hippocampal Slices | 10 nM Corticosterone (induces BDNF) | Increased | [7] |

Table 2: Changes in Gene Expression

| Gene | Cell/Tissue Type | BDNF Concentration & Time | Fold Change (vs. Control) | Reference |

| Arc | Mouse Primary Cortical Neurons | 50 ng/mL, 1-10 hours | Upregulated | [8] |

| c-Fos | Hippocampal Neurons | 50 ng/mL, 30 min | ~4-fold | [9] |

| BDNF (total mRNA) | Rat Primary Cortical Neurons | 50 ng/mL, 3 hours | ~16-fold | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the BDNF-TrkB signaling cascade. Below are representative protocols for key experiments.

Western Blotting for Phosphorylated ERK1/2

This protocol is adapted from standard Western blotting procedures for detecting phosphorylated proteins.

1. Cell Lysis and Protein Extraction:

-

Culture neuronal cells to the desired confluency and treat with BDNF at the desired concentration and time points.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

-

Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

3. Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., p-p44/42 MAPK, Thr202/Tyr204) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To normalize, strip the membrane and re-probe with an antibody against total ERK1/2.

Chromatin Immunoprecipitation (ChIP) for CREB Binding

This protocol is a general guideline for performing ChIP to assess the binding of CREB to target gene promoters following BDNF stimulation.

1. Cross-linking and Cell Lysis:

-

Treat neuronal cells with BDNF as required.

-

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Wash cells with ice-cold PBS and harvest.

-

Lyse cells in a lysis buffer containing protease inhibitors.

2. Chromatin Shearing:

-

Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose/magnetic beads.

-

Incubate the pre-cleared chromatin with an antibody against CREB or phospho-CREB overnight at 4°C with rotation. A non-specific IgG should be used as a negative control.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

-

Elute the protein-DNA complexes from the beads using an elution buffer.

5. Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating the eluates at 65°C for several hours in the presence of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

6. Analysis:

-

Analyze the purified DNA by qPCR using primers specific for the promoter regions of putative CREB target genes.

Conclusion

The BDNF-TrkB signaling cascade represents a highly complex and tightly regulated system that is fundamental to the health and function of the nervous system. Its downstream effectors, operating through the MAPK/ERK, PI3K/Akt, and PLCγ pathways, offer a rich landscape of potential targets for the development of novel therapeutics for a range of neurological and psychiatric conditions. A thorough understanding of the molecular intricacies of these pathways, supported by robust quantitative data and well-defined experimental protocols, is paramount for advancing research and drug discovery in this critical area of neuroscience. This guide provides a foundational resource for professionals dedicated to unraveling the complexities of BDNF-TrkB signaling and harnessing its therapeutic potential.

References

- 1. Quantitative Analysis of BDNF/TrkB Protein and mRNA in Cortical and Striatal Neurons Using α-Tubulin as a Normalization Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoproteomic Analysis of Neurotrophin Receptor TrkB Signaling Pathways in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? [frontiersin.org]

- 4. Global analysis of neuronal phosphoproteome regulation by chondroitin sulfate proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. ERK by Westerns - Protein and Proteomics [protocol-online.org]

- 8. GEO Accession viewer [ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

The Role of Brain-Derived Neurotrophic Factor (BDNF) in Synaptic Plasticity and Memory Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin that plays a pivotal role in the development, survival, and function of neurons in the central nervous system. Its involvement in synaptic plasticity, the cellular basis of learning and memory, has garnered significant attention. This technical guide provides an in-depth exploration of the molecular mechanisms through which BDNF modulates synaptic strength and contributes to memory formation. We will delve into the core signaling pathways activated by BDNF, present quantitative data on its effects, and provide detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental mechanism underlying learning and memory.[1] One of the key molecules orchestrating these changes is Brain-Derived Neurotrophic Factor (BDNF).[2][3] BDNF, a member of the neurotrophin family, is highly expressed in brain regions crucial for memory, such as the hippocampus and cortex.[4][5] Its expression and secretion are tightly regulated by neuronal activity, positioning it as a key mediator of activity-dependent synaptic modifications.[4]

This guide will explore the multifaceted role of BDNF in synaptic plasticity and memory, focusing on its signaling cascades, its impact on synaptic structure and function, and the experimental methodologies used to investigate these processes.

BDNF Signaling Pathways

BDNF exerts its effects primarily through two distinct cell surface receptors: the high-affinity Tropomyosin receptor kinase B (TrkB) and the low-affinity p75 neurotrophin receptor (p75NTR).[6][7] The balance of signaling through these two receptors can lead to divergent cellular outcomes.

The TrkB Receptor Signaling Cascade

The binding of BDNF to the TrkB receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[6][[“]] This initiates three major downstream signaling pathways: the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, and the Phospholipase C-gamma (PLC-γ) pathway.[6][9][10]

dot

Caption: BDNF binding to TrkB activates MAPK/ERK, PI3K/Akt, and PLC-γ pathways.

-

MAPK/ERK Pathway: This pathway is crucial for gene expression and protein synthesis required for long-lasting synaptic changes.[6][10] Activation of TrkB leads to the recruitment of adaptor proteins like Shc and Grb2, which in turn activate the small G-protein Ras.[10] Ras initiates a phosphorylation cascade involving Raf, MEK, and finally ERK.[10] Activated ERK can translocate to the nucleus to phosphorylate transcription factors such as CREB (cAMP response element-binding protein), a key regulator of genes involved in synaptic plasticity and memory.[6][10]

-

PI3K/Akt Pathway: This pathway is primarily involved in promoting cell survival and regulating protein synthesis.[6][10] Upon TrkB activation, PI3K is recruited and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] PIP3 serves as a docking site for proteins like PDK1 and Akt (also known as Protein Kinase B).[10] Activated Akt can then phosphorylate various downstream targets, including the mammalian target of rapamycin (mTOR), which is a critical regulator of local protein synthesis in dendrites.[11]

-

PLC-γ Pathway: This pathway plays a significant role in calcium signaling and the modulation of synaptic transmission.[6][10] Activated TrkB recruits and phosphorylates PLC-γ, which then hydrolyzes PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[10][11] The rise in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII), both of which are critical for the induction of synaptic plasticity.[2][10]

The p75NTR Receptor Signaling Pathway

In contrast to TrkB, the p75NTR receptor can mediate opposing cellular effects, including apoptosis and synaptic weakening.[7][12] The outcome of p75NTR signaling depends on the presence of co-receptors and the specific signaling molecules recruited. For instance, in the absence of Trk activation, p75NTR can initiate a signaling cascade that leads to programmed cell death.[12] It can also be involved in long-term depression (LTD), a form of synaptic weakening. The interplay between TrkB and p75NTR signaling adds a layer of complexity to the actions of BDNF.

dot

Caption: p75NTR signaling can lead to apoptosis, survival, or synaptic weakening.

BDNF's Role in Synaptic Structure and Function

BDNF plays a crucial role in shaping the physical structure of synapses and modulating their function, primarily through its effects on dendritic spines and neurotransmitter receptors.

Modulation of Dendritic Spine Density and Morphology

Dendritic spines are small protrusions on dendrites that are the primary sites of excitatory synapses. Their number and shape are highly dynamic and are thought to be structural correlates of synaptic strength and memory. Numerous studies have shown that BDNF can increase the density of dendritic spines.[7][13][14] Furthermore, BDNF influences the morphology of these spines, often promoting a more mature, mushroom-shaped phenotype, which is associated with stronger and more stable synapses.[13]

| Experimental Condition | Effect on Spine Density | Effect on Spine Morphology | Reference |

| BDNF (250 ng/mL) treatment of hippocampal slices in serum-containing media | Increase from ~7.6 to ~9.4 spines/10 µm | Increased proportion of mushroom and thin spines, decreased stubby spines | [13] |

| BDNF treatment of mature primary hippocampal neurons | No significant change | - | [7] |

| Blockade of endogenous BDNF in mature primary hippocampal neurons | Significant reduction | Increased spine length, decreased head width | [7] |

Regulation of AMPA and NMDA Receptors

BDNF enhances excitatory synaptic transmission by modulating the two main types of glutamate receptors: AMPA and NMDA receptors.

-

AMPA Receptors: BDNF promotes the trafficking and insertion of AMPA receptors into the postsynaptic membrane, a key process for the expression of long-term potentiation (LTP).[10] This is thought to occur through the PI3K/Akt pathway, which facilitates the delivery of AMPA receptor-containing vesicles to the synapse.

-

NMDA Receptors: BDNF can also enhance the function of NMDA receptors, which are critical for the induction of many forms of synaptic plasticity.[15][16] Studies have shown that BDNF increases the probability of NMDA receptor channel opening, thereby increasing calcium influx upon glutamate binding.[15] This effect is dependent on TrkB receptor activation and appears to require concurrent neuronal activity.[16]

BDNF and Long-Term Potentiation (LTP)

LTP is a persistent strengthening of synapses following high-frequency stimulation and is widely considered a cellular mechanism for learning and memory.[17][18] BDNF is essential for the induction and maintenance of LTP, particularly its late phase (L-LTP), which requires gene expression and protein synthesis.

Exogenous application of BDNF can enhance the magnitude of LTP, while blocking endogenous BDNF signaling impairs it.[19][20] For instance, in hippocampal slices from young rats, BDNF has been shown to significantly increase the slope of the field excitatory postsynaptic potential (fEPSP) following theta-burst stimulation.[19]

| Age of Rats | Control LTP (% increase in fEPSP slope) | BDNF-treated LTP (% increase in fEPSP slope) | Reference |

| 10-15 weeks | 13 ± 1.8% | 33 ± 3.2% | [19] |

| 36-38 weeks | 37 ± 7.4% | 42 ± 7.0% (not significant) | [19] |

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Video: Trace Fear Conditioning in Mice [jove.com]

- 3. Video: Fear Conditioning- Classical Conditioning: Principle and Procedure [jove.com]

- 4. scientifica.uk.com [scientifica.uk.com]

- 5. Distribution of Brain-Derived Neurotrophic Factor (BDNF) Protein and mRNA in the Normal Adult Rat CNS: Evidence for Anterograde Axonal Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The BDNF effects on dendritic spines of mature hippocampal neurons depend on neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]